N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-24(2)19-9-7-17(8-10-19)21(26-13-11-25(3)12-14-26)16-23-22(28)18-5-4-6-20(15-18)27(29)30/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQGMPZVOQYHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide is a complex organic compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 454.5 g/mol. Its structure includes a dimethylamino group, a piperazine ring, and a nitrobenzamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor function, influencing various signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit potent anticancer properties. For instance, derivatives have shown inhibition against DNA methyltransferases (DNMTs), which are crucial for regulating gene expression in cancer cells. Research has demonstrated that certain derivatives can induce the re-expression of silenced genes in leukemia cell lines, suggesting a potential role in cancer therapy .
Case Studies
- Inhibition of DNA Methyltransferases : A study on similar benzamide derivatives revealed that they could inhibit DNMTs effectively, leading to decreased tumor cell proliferation. The most potent compounds exhibited an EC50 value of approximately 0.9 μM against DNMT3A, indicating strong inhibitory activity .
- Cytotoxicity in Cancer Cells : Another investigation highlighted the cytotoxic effects of related compounds on leukemia KG-1 cells, where they demonstrated micromolar range cytotoxicity comparable to established chemotherapeutics .
Research Findings
Research findings indicate that structural modifications significantly influence the biological activity of benzamide derivatives. Key observations include:
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the aromatic rings can enhance or diminish biological activity. For instance, modifications that increase lipophilicity often correlate with improved cellular uptake and efficacy .
- Selectivity : Some derivatives showed selectivity for DNMT3A over DNMT1, which is advantageous for minimizing side effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
